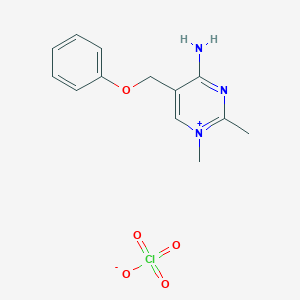
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₆ClN₃O₅. It is a derivative of pyrimidin-1-ium, featuring a phenoxymethyl group at the 5-position and a methyl group at the 1- and 2-positions of the pyrimidin ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidin-1-ium derivative and phenol derivatives.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid or perchloric acid to facilitate the formation of the pyrimidin-1-ium ion.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions at the pyrimidin-1-ium ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, products can include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduced derivatives may include amines or alcohols.
Substitution Products: Substitution reactions can yield compounds with different substituents on the pyrimidin-1-ium ring.
科学研究应用
4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
作用机制
The mechanism by which 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
1,2-Dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine: This compound is structurally similar but lacks the amino group at the 4-position.
4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium: Another closely related compound with a similar structure but different substituents.
Uniqueness: 4-Mino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate is unique due to its specific combination of functional groups and its perchlorate counterion, which can influence its reactivity and applications.
生物活性
Chemical Structure and Properties
The compound can be described by its chemical formula C12H15N2O2Cl and has a molecular weight of approximately 250.71 g/mol. Its structural features include a pyrimidine ring with amino and phenoxymethyl substituents, which are significant for its biological activity.
- Antimicrobial Activity :
- Antioxidant Properties :
- Inhibition of Enzymatic Activities :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Competitive inhibition of tyrosinase |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Amino-1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium perchlorate. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to established antioxidants like ascorbic acid. This was attributed to its ability to donate electrons and neutralize free radicals effectively.
属性
IUPAC Name |
1,2-dimethyl-5-(phenoxymethyl)pyrimidin-1-ium-4-amine;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClHO4/c1-10-15-13(14)11(8-16(10)2)9-17-12-6-4-3-5-7-12;2-1(3,4)5/h3-8,14H,9H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPRPLSYDNOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C(=N1)N)COC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













